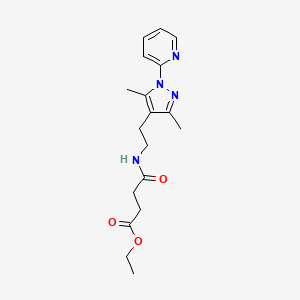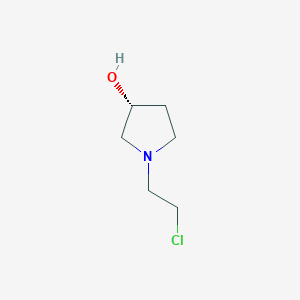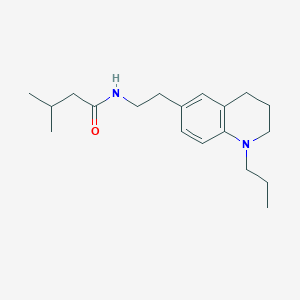![molecular formula C9H15NO3 B2933465 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2223107-22-8](/img/structure/B2933465.png)
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a pyrrolidine derivative that has been synthesized using various methods.
Wirkmechanismus
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one acts as an agonist of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system. When 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one binds to nAChRs, it causes the channel to open, allowing the influx of cations such as sodium and calcium into the cell. This influx of cations leads to depolarization of the cell membrane, which can result in the release of neurotransmitters and the propagation of nerve impulses.
Biochemical and Physiological Effects:
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has also been shown to enhance cognitive function and memory in animal models. Additionally, 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has been shown to have analgesic effects and can reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has several advantages as a tool for scientific research. It is a potent and selective agonist of nAChRs, which makes it useful for studying the structure and function of these receptors. 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is also relatively stable and can be easily synthesized and purified. However, 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one. One direction is to investigate the potential therapeutic applications of 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study the structure and function of nAChRs using 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one as a tool. Additionally, the development of new analogs of 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is a pyrrolidine derivative that has gained significant attention in scientific research due to its unique properties. 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is a potent agonist of nAChRs and has been used to study the structure and function of these receptors. It has also been investigated for its potential therapeutic applications for various diseases. 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has several advantages as a tool for scientific research, including its potency and selectivity. However, careful handling and storage are required due to its potential toxicity. Further studies on 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one could lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one can be synthesized using various methods, including the reaction of 3,4-dimethoxy-2-methylpyrrole with acryloyl chloride in the presence of a base. Another method involves the reaction of 3,4-dimethoxy-2-methylpyrrole with acrolein in the presence of a base. The synthesized 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one can be purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential use as a tool to study neuronal nicotinic acetylcholine receptors (nAChRs). 1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is a potent agonist of nAChRs and has been used to study the structure and function of these receptors. It has also been used to investigate the role of nAChRs in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[(3S,4R)-3,4-dimethoxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-9(11)10-5-7(12-2)8(6-10)13-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKGIAKNOYWLFU-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)





![6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933394.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)
![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)

